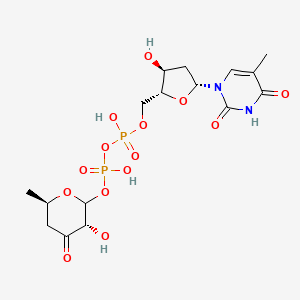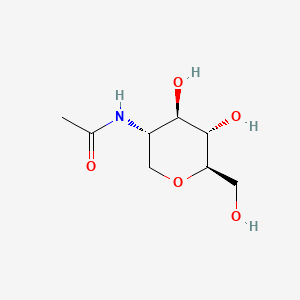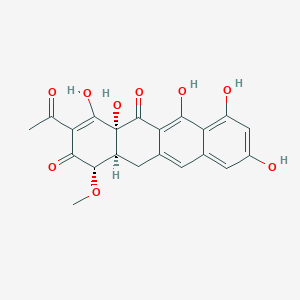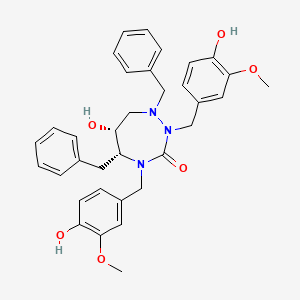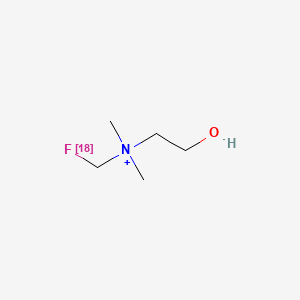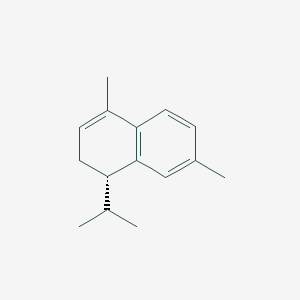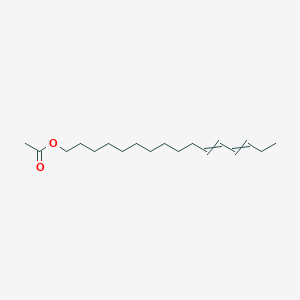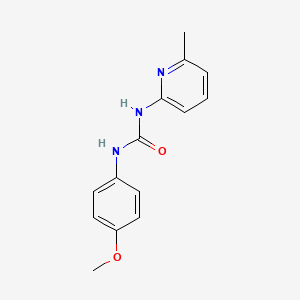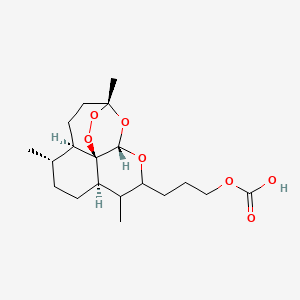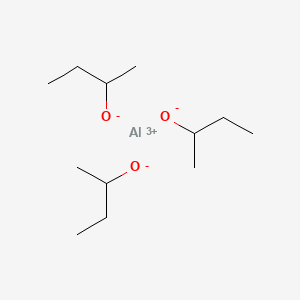
Aluminium-sec-butoxid
Übersicht
Beschreibung
Synthesis Analysis
- No direct studies on the synthesis of "2-Butanol, aluminum salt" were found in the available literature.
Molecular Structure Analysis
- Similarly, specific studies detailing the molecular structure of "2-Butanol, aluminum salt" were not identified.
Chemical Reactions and Properties
Reactions with Aluminum Phosphate Complexes : Complexes like [Me2AlO2P(OtBu)2]2 and [Al(OiPr)2O2P(OtBu)2]4 involving tert-butyl groups (related to butanol) have been synthesized and utilized for preparing aluminum phosphate xerogels and thin films. These compounds exhibit certain bridging phosphate groups and form structures like centrosymmetric dimers and tetramers in solid states, demonstrating unique reactive properties (Lugmair & Tilley, 1999).
Aluminum Chloride Alkoxides : Various aluminum chloride alkoxides, where butanol derivatives (such as n-butanol) are involved, have been synthesized. These compounds demonstrate diverse structural properties and are considered intermediates in nonhydrolytic condensation reactions for alumina synthesis (Moravec et al., 2009).
Physical Properties Analysis
Analysis of Intermetallic Particles in Aluminum : A study involving the dissolution of aluminum samples in butanol revealed insights into the content, chemical composition, structure, and size distribution of undissolved particles in aluminum. This analysis underscores the interaction between aluminum and butanol in revealing microstructural details (Simensen, Fartum, & Andersen, 1984).
Behavior in Ionic Liquid-Water Mixtures : Research on the interaction of aluminum ions with morin in media composed of ionic liquid-water mixtures, involving butanol derivatives, indicated changes in absorption, excitation, and emission spectra. This study highlights the stability and reactivity of aluminum complexes in such mixed environments (Oter & Aydoǧdu, 2010).
Chemical Properties Analysis
Modification with Acrylic Acid : The modification of aluminum sec-butoxide by acrylic acid has been explored. This process impacts the structure of aluminum sec-butoxide, suggesting changes in coordination sites and potential reactivity shifts. This study provides insight into how modifications can alter the chemical properties of aluminum compounds involving butanol derivatives (Velez, Quinson, & Fenet, 1999).
Catalytic Dehydration over Aluminum Oxide : The catalytic dehydration of butanol-2 over aluminum oxide was studied, demonstrating direct formation of butenes from the alcohol. This reveals the catalytic properties of aluminum oxide in reactions involving butanol derivatives (Isagulyants, Derbentsev, Klabunovskii, & Balandin, 1964).
Wissenschaftliche Forschungsanwendungen
Katalysator und Träger
Aluminium-sec-butoxid wird als aktiver Katalysator und Träger verwendet . Es spielt eine entscheidende Rolle bei verschiedenen chemischen Reaktionen und erhöht die Reaktionsgeschwindigkeit, ohne dabei im Prozess verbraucht zu werden.
Anorganische Membran
Es wird bei der Bildung von anorganischen Membranen verwendet . Diese Membranen haben eine breite Palette an Anwendungen, darunter Filtration, Gasseparation und Ionentransport.
Reduktions- und Oxidationsmittel
This compound wirkt als Reduktionsmittel für Aldehyde und Ketone . Es kann auch als Oxidationsmittel für diese Verbindungen fungieren .
Gelbildner
Diese Verbindung wird als Gelbildner für Druckfarben und Lacke verwendet . Es trägt dazu bei, die gewünschte Konsistenz und Textur dieser Produkte zu erzielen.
Trocknungsmittel
This compound dient als Trocknungsmittel . Es hilft dabei, Wasser aus verschiedenen Substanzen zu entfernen, was in vielen industriellen Prozessen entscheidend ist.
Imprägnierungsmittel
Es wird als Imprägnierungsmittel verwendet . Dies macht es wertvoll in der Bauindustrie, wo es verwendet wird, um Materialien wasserdicht zu machen.
Aluminium-Basisfett
This compound wird bei der Herstellung von Aluminium-Basisfett verwendet . Diese Art von Fett ist bekannt für seine hervorragende thermische Stabilität und Wasserbeständigkeit.
Herstellung von lichtempfindlichen Alumina-Gel-Filmen
This compound wird zur Herstellung von lichtempfindlichen Alumina-Gel-Filmen verwendet . Diese Filme haben Anwendungen in verschiedenen Bereichen, darunter Elektronik und Optik.
Wirkmechanismus
Target of Action
Aluminum sec-butoxide, also known as 2-Butanol, aluminum salt, is primarily used as an active catalyst and reducer of aldehydes and ketones . It is also used as a gelling agent for paint and ink, and as a water repellent substance for wood .
Mode of Action
Aluminum sec-butoxide interacts with its targets (aldehydes and ketones) by acting as a reducing agent . This means it donates electrons to these compounds, thereby reducing them. This interaction results in the transformation of aldehydes and ketones into different chemical compounds.
Biochemical Pathways
It is known that the compound plays a role in the reduction of aldehydes and ketones, which are key components in many biochemical pathways .
Pharmacokinetics
It is known that the compound is easily soluble in ethanol, isopropanol, and toluene . It is also known to be flammable and hygroscopic, meaning it absorbs moisture from the air .
Result of Action
The primary result of Aluminum sec-butoxide’s action is the reduction of aldehydes and ketones . This can lead to the formation of various other compounds, depending on the specific aldehydes and ketones involved. In addition, when used as a gelling agent, it can help to form a solid or semi-solid state from a liquid .
Action Environment
The action of Aluminum sec-butoxide can be influenced by environmental factors. For instance, it decomposes into aluminum hydroxide and sec-butanol when it comes into contact with water . It is also flammable and should be kept away from open flames and hot surfaces . Furthermore, it should be stored in a dry and well-ventilated place to prevent it from absorbing moisture from the air .
Safety and Hazards
Zukünftige Richtungen
Butanol has similar characteristics to gasoline, and could provide an alternative oxygenate to ethanol in blended fuels . Butanol can be produced either via the biotechnological route, using microorganisms such as clostridia, or by the chemical route, using petroleum . Recently, interest has grown in the possibility of catalytic coupling of bioethanol into butanol over various heterogenic systems . This reaction has great potential, and could be a step towards overcoming the disadvantages of bioethanol as a sustainable transportation fuel .
Biochemische Analyse
Biochemical Properties
2-Butanol, aluminum salt plays a significant role in biochemical reactions, particularly as a Lewis acid catalyst . It interacts with various enzymes, proteins, and other biomolecules. For instance, it can interact with hydroxyl groups in biomolecules, facilitating reactions such as esterification and transesterification. The nature of these interactions often involves the formation of coordination complexes with the aluminum center, which can stabilize transition states and lower activation energies in biochemical reactions .
Cellular Effects
The effects of 2-Butanol, aluminum salt on cellular processes are multifaceted. It can influence cell function by interacting with cellular membranes and proteins. For example, it has been observed to cause irritation and toxicity in cells upon ingestion or skin absorption . Additionally, it can affect cell signaling pathways and gene expression by altering the phosphorylation states of proteins and other signaling molecules. This compound can also impact cellular metabolism by inhibiting or activating specific enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, 2-Butanol, aluminum salt exerts its effects through several mechanisms. It can bind to biomolecules, forming coordination complexes that alter their structure and function. For example, it can inhibit enzymes by binding to their active sites or by inducing conformational changes that reduce their activity . Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Butanol, aluminum salt can change over time. This compound is known to decompose in contact with water, which can affect its stability and efficacy in biochemical experiments . Long-term exposure to this compound can lead to chronic effects such as respiratory irritation and drowsiness . In vitro and in vivo studies have shown that prolonged exposure can result in significant changes in cellular function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of 2-Butanol, aluminum salt vary with different dosages in animal models. At low doses, it may cause mild irritation and toxicity, while at high doses, it can lead to severe toxic effects such as respiratory distress and central nervous system depression . Studies have shown that there are threshold effects, where the severity of the toxic effects increases significantly beyond a certain dosage . Additionally, high doses of this compound can result in adverse effects such as anemia and neurotoxicity .
Metabolic Pathways
2-Butanol, aluminum salt is involved in various metabolic pathways. It can interact with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, affecting the metabolism of alcohols and aldehydes . This compound can also influence metabolic flux by altering the activity of key enzymes in metabolic pathways, leading to changes in metabolite levels . Additionally, it can interact with cofactors such as NAD+ and NADH, affecting redox reactions in cells .
Transport and Distribution
The transport and distribution of 2-Butanol, aluminum salt within cells and tissues involve various transporters and binding proteins. This compound can be transported across cellular membranes through passive diffusion or facilitated transport mechanisms . Once inside the cell, it can bind to proteins and other biomolecules, affecting its localization and accumulation . The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 2-Butanol, aluminum salt can affect its activity and function. This compound can be localized to specific cellular compartments such as the cytoplasm, nucleus, and mitochondria . The localization is often directed by targeting signals or post-translational modifications that guide the compound to specific organelles . The activity of 2-Butanol, aluminum salt can be modulated by its subcellular localization, as it can interact with different biomolecules in various compartments .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 2-Butanol, aluminum salt can be achieved through a reaction between aluminum isopropoxide and 2-butanol in the presence of hydrochloric acid.", "Starting Materials": ["Aluminum isopropoxide", "2-Butanol", "Hydrochloric acid"], "Reaction": [ "Add 2-butanol to a flask", "Add aluminum isopropoxide to the same flask", "Add hydrochloric acid to the flask to initiate the reaction", "Stir the mixture for several hours until the reaction is complete", "Filter the resulting product to obtain 2-Butanol, aluminum salt" ] } | |
CAS-Nummer |
2269-22-9 |
Molekularformel |
C4H10AlO |
Molekulargewicht |
101.10 g/mol |
IUPAC-Name |
aluminum;butan-2-olate |
InChI |
InChI=1S/C4H10O.Al/c1-3-4(2)5;/h4-5H,3H2,1-2H3; |
InChI-Schlüssel |
UTMJYTVLBRHOTO-UHFFFAOYSA-N |
SMILES |
CCC(C)[O-].CCC(C)[O-].CCC(C)[O-].[Al+3] |
Kanonische SMILES |
CCC(C)O.[Al] |
Andere CAS-Nummern |
2269-22-9 |
Physikalische Beschreibung |
Light yellow liquid; [Aldrich MSDS] Odor like alcohol; Hydrolyzed by water; [Alfa Aesar MSDS] |
Piktogramme |
Flammable; Acute Toxic; Irritant |
Verwandte CAS-Nummern |
78-92-2 (Parent) |
Synonyme |
2-butanol 2-butanol, (+)-isomer 2-butanol, (+-)-isomer 2-butanol, (-)-isomer 2-butanol, aluminum salt 2-butanol, lithium salt, (+-)-isomer 2-butanol, lithium salt, (R)-isomer 2-butanol, lithium salt, (S)-isomer sec-butyl alcohol |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

